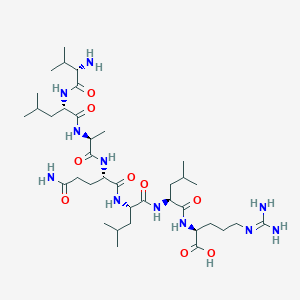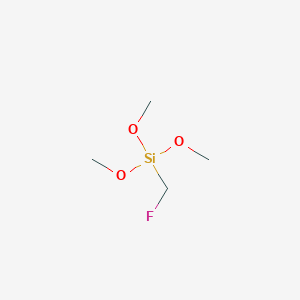
(Fluoromethyl)(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Fluoromethyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of a fluoromethyl group attached to a silicon atom, which is further bonded to three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethyl)(trimethoxy)silane typically involves the reaction of trimethoxysilane with a fluoromethylating agent. One common method is the reaction of trimethoxysilane with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where trimethoxysilane and fluoromethyl iodide are passed over a catalyst bed at elevated temperatures. The catalyst often consists of a metal halide, such as copper(II) chloride, which facilitates the fluoromethylation reaction.
Analyse Chemischer Reaktionen
Types of Reactions: (Fluoromethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation Reactions: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
Catalysts: Metal halides such as copper(II) chloride.
Major Products Formed:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Fluoromethyl)(trimethoxy)silane is used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in the development of materials with unique properties such as low surface energy and high thermal stability.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. This is particularly useful in the development of medical implants and diagnostic devices.
Industry: The compound is employed in the production of specialty coatings and adhesives. Its ability to form strong bonds with both organic and inorganic substrates makes it ideal for creating durable, high-performance materials.
Wirkmechanismus
The mechanism by which (Fluoromethyl)(trimethoxy)silane exerts its effects is primarily through the formation of strong silicon-oxygen bonds. The fluoromethyl group enhances the compound’s reactivity, allowing it to participate in a variety of chemical reactions. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane networks. These networks are crucial in the formation of durable, high-performance materials.
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: Lacks the fluoromethyl group, making it less reactive in certain types of chemical reactions.
(Chloromethyl)(trimethoxy)silane: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
(Methyl)(trimethoxy)silane: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical properties and uses.
Uniqueness: (Fluoromethyl)(trimethoxy)silane is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong bonds with a variety of substrates. This makes it particularly valuable in applications requiring high-performance materials with specific chemical characteristics.
Eigenschaften
CAS-Nummer |
151842-48-7 |
|---|---|
Molekularformel |
C4H11FO3Si |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
fluoromethyl(trimethoxy)silane |
InChI |
InChI=1S/C4H11FO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |
InChI-Schlüssel |
IIVVBHAFQMAIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CF)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
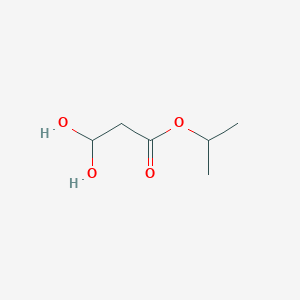

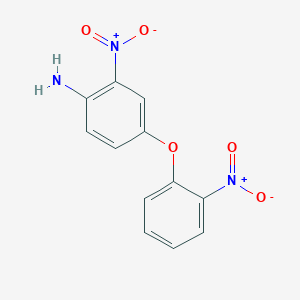

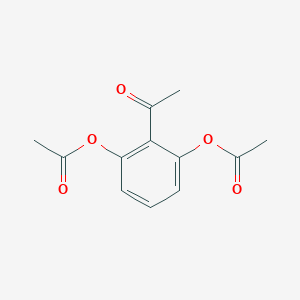
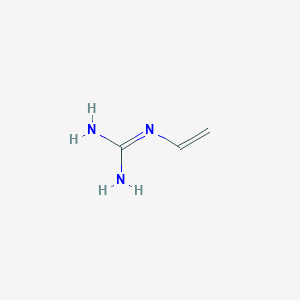
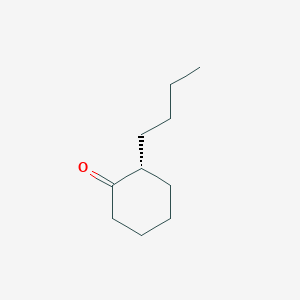
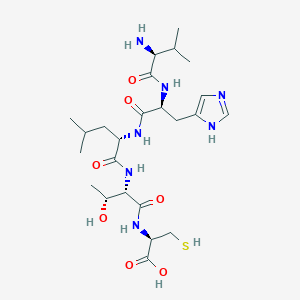

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

